Pyridachlometyl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

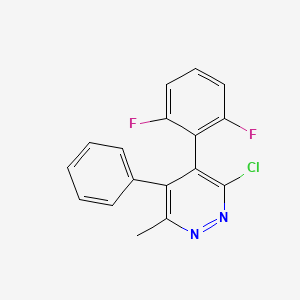

Structure

2D Structure

3D Structure

Properties

CAS No. |

1358061-55-8 |

|---|---|

Molecular Formula |

C17H11ClF2N2 |

Molecular Weight |

316.7 g/mol |

IUPAC Name |

3-chloro-4-(2,6-difluorophenyl)-6-methyl-5-phenylpyridazine |

InChI |

InChI=1S/C17H11ClF2N2/c1-10-14(11-6-3-2-4-7-11)16(17(18)22-21-10)15-12(19)8-5-9-13(15)20/h2-9H,1H3 |

InChI Key |

ZNBJSAAROMDHOX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(N=N1)Cl)C2=C(C=CC=C2F)F)C3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Pyridachlometyl: Chemical Structure, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the novel fungicide, Pyridachlometyl. Developed to address the growing challenge of fungicide resistance, this compound represents a new class of tubulin dynamics modulators. This document details its chemical structure, established synthesis routes, quantitative biological and toxicological data, and its unique mechanism of action.

Chemical Structure

This compound is a tetrasubstituted pyridazine (B1198779) derivative. Its chemical identity is defined by the following:

-

IUPAC Name: 3-chloro-4-(2,6-difluorophenyl)-6-methyl-5-phenylpyridazine

-

CAS Registry Number: 1358061-55-8

-

Chemical Formula: C₁₇H₁₁ClF₂N₂

The structure is characterized by a central pyridazine ring substituted with a chlorine atom, a methyl group, a phenyl group, and a 2,6-difluorophenyl group.

Synthesis of this compound

The synthesis of this compound has been approached through several strategic routes, focusing on the efficient construction of the substituted pyridazine core. While specific, industrially optimized protocols with quantitative yields are often proprietary, the key transformations are well-documented in scientific literature.[1][2] Two primary strategies have been highlighted:

-

Transformation via a Pyridazinone Intermediate : This involves building a precursor molecule containing the 2,6-difluorophenyl group which is then converted into a pyridazinone ring system before final modification to this compound.[1]

-

Direct Introduction via Grignard Coupling : This method utilizes a pre-formed pyridazinone structure and introduces the 2,6-difluorophenyl group directly through a Grignard coupling reaction.[2]

A more detailed, plausible synthetic route is outlined below.

Experimental Protocol: A Representative Synthesis Route

The following multi-step synthesis is a representative pathway for obtaining this compound.

Step 1: Synthesis of a Pyridazinone Intermediate This crucial step involves the reaction of a suitably substituted precursor, often a γ-keto acid or its equivalent, with hydrazine (B178648) hydrate. The reaction condenses to form the heterocyclic pyridazinone ring.

Step 2: Introduction of the 2,6-difluorophenyl group If not already present on the precursor, the 2,6-difluorophenyl moiety is introduced. One reported method involves a Grignard reaction, where a Grignard reagent prepared from a 2,6-difluorophenyl halide is reacted with the pyridazinone intermediate.[2]

Step 3: Chlorination of the Pyridazinone The final step to yield this compound is the chlorination of the pyridazinone intermediate. This is typically achieved using a standard chlorinating agent such as phosphorus oxychloride (POCl₃), which converts the hydroxyl group of the pyridazinone tautomer into the chloro-substituent of the final product.

dot

Caption: A generalized workflow for the synthesis of this compound.

Quantitative Data

Quantitative data for this compound is available for its antifungal efficacy and its toxicological profile.

Antifungal Activity

This compound demonstrates potent, broad-spectrum antifungal activity. The half-maximal effective concentration (EC₅₀) against various fungal pathogens highlights its efficacy. Notably, it maintains high activity against fungal strains that have developed resistance to other fungicide classes like DMIs and QoIs.[1]

| Fungal Pathogen | Fungicide | EC₅₀ (ppm) Range | Resistance Noted |

| Cercospora beticola | This compound | 0.02 - 0.2 | No cross-resistance |

| (67 field isolates) | Carbendazim | Bimodal distribution (>2 ppm) | Yes |

| Difenoconazole | Varied, some >2 ppm | Yes | |

| Trifloxystrobin | Bimodal distribution (>2 ppm) | Yes |

Table 1: Comparative antifungal activity of this compound against Cercospora beticola isolates from sugar beet fields. Data demonstrates a unimodal sensitivity distribution for this compound, unlike other fungicides where resistant populations are evident.[1]

Toxicological Profile

Toxicology studies are crucial for assessing the safety profile of a new chemical entity. The No-Observed-Adverse-Effect-Level (NOAEL) is a key metric from these studies. The lowest NOAEL from all studies for this compound was determined to be 8 mg/kg bw/day in a two-year study in rats.[3][4]

| Study Type | Species | Administration Route | NOAEL (mg/kg/day) |

| Developmental Toxicity | Rat | Oral (gavage) | Maternal: 1000, Fetal: 1000 |

| Rabbit | Oral (gavage) | Maternal: 250, Fetal: 1000 | |

| Two-generation Reproductive | Rat | Oral (in diet) | Parental Male: 218, Parental Female: 329 |

| Toxicity | Offspring Male: 267, Offspring Female: 362 | ||

| Reproductive: >1145 |

Table 2: Summary of developmental and reproductive toxicity data for this compound.[1]

Mechanism of Action

This compound's fungicidal activity stems from a novel mode of action that disrupts microtubule dynamics, a critical process for cell division, growth, and intracellular transport in fungi.[1][5]

-

Target: Fungal β-tubulin.

-

Action: Unlike many fungicides that inhibit tubulin polymerization (e.g., benzimidazoles), this compound promotes tubulin polymerization and stabilizes existing microtubules.[5][6] This prevents the dynamic instability necessary for proper microtubule function, leading to mitotic arrest and cell death.

-

Binding Site: Crucially, this compound binds to a site on the tubulin dimer that is distinct from that of other tubulin-targeting fungicides.[1][5] Evidence suggests its binding site is the vinblastine-binding site or in close proximity.[2] This unique binding site is the basis for its lack of cross-resistance with fungicides like carbendazim.[1]

dot

References

- 1. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

- 2. Discovery and biological profile of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound (Pesticides) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound has a novel anti-tubulin mode of action which could be useful in anti-resistance management - PubMed [pubmed.ncbi.nlm.nih.gov]

Pyridachlometyl: A Technical Guide to a Novel Mode of Action Fungicide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridachlometyl is a novel fungicide developed by Sumitomo Chemical, representing a new chemical class with a unique mode of action targeting fungal tubulin.[1][2] This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and biological efficacy of this compound. Detailed experimental protocols for key bioassays are presented, and quantitative data are summarized for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a comprehensive understanding of this innovative fungicide.

Discovery and Development

The discovery of this compound stemmed from a lead optimization program focused on identifying novel fungicides with new modes of action to combat the growing issue of fungicide resistance.[1][3] The development process involved a strategic structural transformation from a complex heterocyclic lead compound to a more synthetically accessible and cost-effective pyridazine (B1198779) derivative.[1][4][5]

From Lead Compound to this compound

The initial lead compound possessed a[1][2][6]triazolo[1,5-a]pyrimidine core structure and exhibited broad-spectrum antifungal activity.[1] Through structure-activity relationship (SAR) studies, researchers at Sumitomo Chemical identified that a key pharmacophore consisted of two nitrogen atoms within the heterocyclic ring and two phenyl groups.[1] This understanding led to the hypothesis that the complex fused-ring system was not essential for bioactivity.[1] Subsequent research focused on simpler monocyclic heterocyclic systems, which ultimately led to the identification of the pyridazine ring as a highly effective bioisostere.[4][5] Further optimization of the substituents on the pyridazine ring resulted in the selection of this compound as the development candidate, balancing high efficacy with a favorable safety and manufacturing profile.[1][7]

Synthesis

The synthesis of this compound can be achieved through two primary routes.[1] One method involves the transformation of a precursor containing a 2,6-difluorophenyl group via a pyridazinone intermediate.[1] An alternative, industrially efficient process utilizes a coupling reaction with a Grignard reagent to directly introduce the 2,6-difluorophenyl group onto the pyridazinone structure.[1]

A detailed synthetic scheme has been described starting from 2,6-difluorobenzaldehyde.[2] This involves conversion to a cyanohydrin derivative, followed by hydrolysis to a difluorinated mandelic acid, which is then converted to the corresponding phenyl glyoxylic acid.[2] This α-ketoacid undergoes a Knoevenagel-type condensation with methyl benzylmethyl ketone in the presence of titanium tetrachloride to yield a γ-hydroxybutenolide.[2] Ring enlargement of this intermediate with hydrazine (B178648) hydrate (B1144303) forms the pyridazinone, which is subsequently chlorinated using phosphorus oxychloride to yield this compound.[2]

Mechanism of Action

This compound exhibits a novel anti-tubulin mode of action, which distinguishes it from existing fungicides.[3][6][8] It is classified by the Fungicide Resistance Action Committee (FRAC) under group 53.[7][9]

Promotion of Tubulin Polymerization

Unlike benzimidazole (B57391) fungicides (e.g., carbendazim), which inhibit the polymerization of tubulin into microtubules, this compound promotes tubulin polymerization, leading to microtubule stabilization.[2][3][9] This disruption of microtubule dynamics interferes with essential cellular processes in fungi, such as mitosis and intracellular transport, ultimately leading to cell death.

Unique Binding Site

The binding site of this compound on the tubulin dimer is distinct from that of other tubulin-targeting fungicides.[8][9] It is believed to bind at or near the vinblastine-binding site, whereas benzimidazoles bind at the colchicine (B1669291) site.[8][10] This different binding site is the basis for the lack of cross-resistance with existing major fungicide classes, including Demethylation Inhibitors (DMIs), Quinone outside Inhibitors (QoIs), Succinate Dehydrogenase Inhibitors (SDHIs), and benzimidazoles.[1][3][6]

Biological Efficacy and Properties

This compound demonstrates broad-spectrum fungicidal activity against a wide range of phytopathogens, primarily within the phyla Ascomycota and Basidiomycota.[1][2][3][11]

Antifungal Spectrum

In vitro and in vivo studies have confirmed the high efficacy of this compound against economically important plant diseases. It has shown excellent control of Cercospora leaf spot in sugar beet (Cercospora beticola), soybean purple stain (Cercospora kikuchii), and powdery mildew on various vegetable crops.[1]

Quantitative Efficacy Data

The half-maximal effective concentration (EC50) values of this compound against a range of fungal pathogens are presented in Table 1.

| Fungal Species | Common Name | EC50 (ppm)[1] |

| Fulvia fulva | Tomato leaf mold | 0.056 |

| Cercospora kikuchii | Soybean purple stain | 0.034 |

| Microdochium nivale | Pink snow mold | 0.17 |

| Botrytis cinerea | Gray mold | 0.047 |

| Sclerotinia sclerotiorum | White mold | 0.22 |

| Alternaria alternata | Alternaria leaf spot | 0.21 |

| Pyricularia oryzae | Rice blast | 0.040 |

| Cochliobolus miyabeanus | Brown spot of rice | 0.055 |

| Rhizoctonia solani | Rhizoctonia root rot | 0.023 |

| Gibberella fujikuroi | Bakanae disease | 1.2 |

| Fusarium oxysporum | Fusarium wilt | 0.075 |

| Verticillium dahliae | Verticillium wilt | 1.4 |

| Colletotrichum lagenarium | Anthracnose | 0.059 |

| Glomerella cingulata | Bitter rot | 1.7 |

| Aspergillus niger | Black mold | 0.038 |

| Penicillium digitatum | Green mold | 1.4 |

| Monilinia fructicola | Brown rot | 2.4 |

| Venturia inaequalis | Apple scab | 0.66 |

| Puccinia recondita | Brown rust of wheat | 0.40 |

| Blumeria graminis | Powdery mildew of wheat | 0.12 |

| Phytophthora infestans | Late blight | > 10 |

| Pythium ultimum | Damping-off | > 10 |

Physicochemical and Toxicological Properties

A summary of the key physicochemical and toxicological properties of this compound is provided in Table 2.

| Property | Value | Reference |

| Physicochemical Properties | ||

| Molecular Formula | C₁₇H₁₁ClF₂N₂ | [3] |

| Molecular Weight | 316.7 g/mol | [3] |

| XLogP3 | 4.7 | [3] |

| Toxicological Data | ||

| Rat Acute Oral LD50 | > 2000 mg/kg | [7] |

| Rat Acute Dermal LD50 | > 2000 mg/kg | [7] |

| Bobwhite Quail Acute Oral LD50 | > 2000 mg/kg | [1] |

| Western Honeybee Acute Oral LD50 | > 23.8 µ g/bee | [1] |

| Western Honeybee Acute Contact LD50 | > 100 µ g/bee | [1] |

| No-Observed-Adverse-Effect Level (NOAEL) | 8 mg/kg bw per day (rats, 2-year study) | [8][11] |

| Acceptable Daily Intake (ADI) | 0.08 mg/kg bw per day | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound.

Antifungal Susceptibility Testing (EC50 Determination)

This protocol is based on standard microtiter plate assays for determining the concentration of a fungicide that inhibits 50% of fungal growth.

Protocol:

-

Fungal Isolate Preparation: Culture the fungal isolate on a suitable agar medium (e.g., Potato Dextrose Agar) until sufficient sporulation is observed.

-

Spore Suspension Preparation: Harvest spores from the agar plate using a sterile solution (e.g., sterile water with 0.05% Tween 20). Adjust the spore concentration to a final density of 1 x 10⁴ spores/mL using a hemocytometer.

-

Fungicide Stock Solution: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

-

Serial Dilution: In a 96-well microtiter plate, perform serial dilutions of the this compound stock solution in a suitable liquid medium (e.g., Potato Dextrose Broth) to create a range of concentrations. Ensure the final DMSO concentration does not inhibit fungal growth. Include a fungicide-free control (positive control) and a medium-only control (negative control).

-

Inoculation: Inoculate each well (except the negative control) with the prepared spore suspension.

-

Incubation: Seal the plates and incubate at the optimal temperature for the specific fungus for a defined period (e.g., 2-7 days), until sufficient growth is observed in the positive control wells.

-

Absorbance Reading: Measure the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a microplate reader to quantify fungal growth.

-

Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the positive control. Determine the EC50 value by plotting the percentage of inhibition against the log of the fungicide concentration and performing a probit or logistic regression analysis.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules, typically by monitoring the increase in turbidity.

Protocol:

-

Reagent Preparation: Thaw purified tubulin (e.g., porcine brain tubulin), GTP stock solution, and polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) on ice. Prepare a 10x stock of this compound and control compounds (e.g., paclitaxel (B517696) as a polymerization promoter, nocodazole (B1683961) as an inhibitor) in the polymerization buffer.

-

Reaction Mixture: On ice, prepare a tubulin reaction mix to a final concentration of approximately 3 mg/mL in polymerization buffer supplemented with 1 mM GTP and 10% glycerol.

-

Assay Plate Preparation: Add the 10x test compounds to a 96-well, half-area, clear-bottom plate. Include wells for positive and negative controls. Pre-warm the plate to 37°C.

-

Initiation of Polymerization: Initiate the reaction by adding the cold tubulin reaction mix to the wells containing the test compounds.

-

Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the increase in absorbance at 340 nm every 30-60 seconds for 60-90 minutes.

-

Data Analysis: Plot the absorbance as a function of time. The rate of polymerization can be determined from the slope of the linear portion of the curve. Compare the polymerization curves of this compound-treated samples to the controls to determine its effect on tubulin polymerization. An increase in the rate and extent of polymerization compared to the DMSO control indicates promotion of polymerization.

Greenhouse Pot Test for Protective Efficacy

This protocol assesses the ability of a fungicide to prevent disease establishment when applied before pathogen inoculation.

Protocol:

-

Plant Propagation: Grow susceptible host plants (e.g., sugar beet for Cercospora beticola) in pots under greenhouse conditions until they reach a suitable growth stage (e.g., 4-6 true leaves).

-

Fungicide Application: Prepare spray solutions of this compound at various concentrations. Spray the plants to the point of runoff, ensuring thorough coverage. Include an untreated control and a standard fungicide control (e.g., mancozeb).

-

Drying and Incubation: Allow the fungicide application to dry on the plant foliage for a specified period (e.g., 3 days) under greenhouse conditions.

-

Pathogen Inoculation: Prepare a conidial suspension of the target pathogen (e.g., C. beticola at 1 x 10⁴ spores/mL). Inoculate the treated plants by spraying the spore suspension evenly over the foliage.[1]

-

Incubation in High Humidity: Place the inoculated plants in a high-humidity environment (e.g., a mist chamber) for 24-48 hours to facilitate infection.

-

Disease Development: Return the plants to standard greenhouse conditions for a period sufficient for disease symptoms to develop in the untreated control plants (e.g., 10-14 days).

-

Disease Assessment: Evaluate disease severity on the leaves of each plant. This can be done by visually estimating the percentage of leaf area affected by the disease or by using a disease rating scale.

-

Data Analysis: Calculate the percent disease control for each treatment relative to the untreated control.

Conclusion

This compound is a significant advancement in fungicide development, offering a novel mode of action that is crucial for managing fungicide resistance.[3][6][12] Its unique mechanism of promoting tubulin polymerization, coupled with its broad-spectrum efficacy and lack of cross-resistance with existing fungicides, makes it a valuable tool for integrated disease management programs.[1][2] The data and protocols presented in this technical guide provide a comprehensive resource for researchers and professionals in the field of crop protection and drug development. Further research into the full potential and application of this compound and other tubulin dynamics modulators is warranted.

References

- 1. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

- 2. The brief introduction of Pyridochlometyl._Chemicalbook [chemicalbook.com]

- 3. This compound | C17H11ClF2N2 | CID 71615984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 7. Discovery and biological profile of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound (Pesticides) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. This compound (Pesticides) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Pyridachlometyl: An In-depth Technical Guide to its Antifungal Spectrum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridachlometyl is a novel fungicide characterized by a unique tetrasubstituted pyridazine (B1198779) ring structure. It represents a new class of fungicides that modulate tubulin dynamics, exhibiting potent, broad-spectrum activity against a range of phytopathogenic fungi, particularly from the Ascomycota and Basidiomycota phyla.[1][2][3] Its distinct mode of action, which involves promoting tubulin polymerization, sets it apart from existing tubulin-targeting fungicides like benzimidazoles that inhibit polymerization.[1][4] This novel mechanism provides a crucial tool for managing fungicide resistance, as this compound demonstrates no cross-resistance with current major fungicide classes, including demethylation inhibitors (DMIs), quinone outside inhibitors (QoIs), succinate (B1194679) dehydrogenase inhibitors (SDHIs), and benzimidazoles.[2][5] This guide provides a comprehensive overview of the antifungal spectrum of this compound, detailed experimental protocols for its evaluation, and a visualization of its mechanism of action.

Antifungal Spectrum

This compound has demonstrated significant in vitro and in vivo efficacy against a variety of fungal plant pathogens. The following tables summarize the quantitative data on its antifungal activity, primarily expressed as the half-maximal effective concentration (EC50).

Table 1: In Vitro Antifungal Activity of this compound against Various Phytopathogenic Fungi

| Fungal Species | Common Disease | EC50 (ppm) |

| Fluvia fulva | Tomato Leaf Mold | Not specified |

| Cercospora kikuchii | Soybean Purple Seed Stain | Not specified |

| Microdochium nivale | Pink Snow Mold | Not specified |

| Cercospora beticola | Sugar Beet Leaf Spot | 0.02 - 0.2 |

Data for Fluvia fulva, Cercospora kikuchii, and Microdochium nivale are noted as showing high antifungal activity, though specific EC50 values were not provided in the source material.[5] The EC50 range for Cercospora beticola is based on a study of 67 field isolates.[5]

Table 2: Efficacy of this compound in Greenhouse Trials against Cercospora beticola on Sugar Beet

| Treatment Concentration (ppm) | Application Timing | Disease Control (%) |

| 200 | Preventive | 97 - 98 |

| 133 | Preventive | 98 |

| 200 | Post-infection | 41 |

| 133 | Post-infection | 39 |

| 200 | Long-term (17 days) | 86 |

| 133 | Long-term (17 days) | 79 |

Preventive applications were made 3 days before inoculation, while post-infection treatments were applied 2 days after inoculation.[5]

Mechanism of Action: Tubulin Dynamics Modulation

This compound's primary mode of action is the modulation of fungal microtubule dynamics.[5] Unlike many other tubulin-targeting agents that inhibit polymerization, this compound promotes it.[1][4] It binds to a site on the tubulin protein that is distinct from that of benzimidazole (B57391) fungicides, such as carbendazim.[4][5] This unique binding site is believed to be in or near the vinblastine-binding site.[4][6] By promoting polymerization and stabilizing microtubules, this compound disrupts essential cellular processes in fungi that rely on dynamic microtubule instability, such as cell division and intracellular transport, ultimately leading to fungal cell death.

References

- 1. Discovery and biological profile of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound has a novel anti-tubulin mode of action which could be useful in anti-resistance management - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

- 6. researchgate.net [researchgate.net]

Pyridachlometyl: A Technical Guide to its Fungicidal Activity Against Ascomycota

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridachlometyl is a novel fungicide demonstrating potent and broad-spectrum activity against a wide range of phytopathogenic fungi, particularly within the phylum Ascomycota. Developed by Sumitomo Chemical, this active ingredient introduces a unique mode of action, targeting tubulin polymerization with no cross-resistance to existing fungicide classes. This technical guide provides an in-depth overview of this compound's fungicidal properties, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols. Visualizations of its mode of action and experimental workflows are provided to facilitate a comprehensive understanding for research and development professionals in the agrochemical and pharmaceutical fields.

Introduction

The continuous evolution of fungicide resistance in pathogenic fungi presents a significant challenge to global food security and necessitates the discovery of novel chemical entities with new modes of action. This compound (S-2190) emerges as a promising solution, belonging to a new chemical class of tubulin polymerization promoters.[1][2] Its unique mechanism of targeting microtubule dynamics distinguishes it from established fungicides, making it a valuable tool for resistance management strategies.[1][3] This document synthesizes the available technical data on this compound, with a focus on its activity against economically important Ascomycota pathogens.

Mode of Action: A Novel Anti-Tubulin Mechanism

This compound's fungicidal activity stems from its ability to bind to fungal tubulin and promote its polymerization, leading to microtubule stabilization.[2][3] This disruption of microtubule dynamics is catastrophic for fungal cells, interfering with essential processes such as cell division and intracellular transport.

Crucially, the binding site of this compound on the tubulin protein is distinct from that of other tubulin-targeting fungicides, such as the benzimidazoles (e.g., carbendazim), which are tubulin polymerization inhibitors.[1][3] This distinction is the basis for the lack of cross-resistance observed between this compound and other major fungicide classes, including ergosterol (B1671047) biosynthesis inhibitors (DMIs), respiratory inhibitors (QoIs), and succinate (B1194679) dehydrogenase inhibitors (SDHIs).[1][3]

While resistance to this compound has been induced in laboratory settings through UV mutagenesis in fungi like Zymoseptoria tritici and Penicillium digitatum, the mutations identified in tubulin-coding genes differ from those conferring resistance to benzimidazole (B57391) fungicides.[1]

Caption: this compound's mode of action on fungal tubulin.

Quantitative Fungicidal Activity

This compound exhibits potent in vitro and in vivo activity against a broad spectrum of Ascomycota species. The following tables summarize the available quantitative data.

Table 1: In Vitro Fungicidal Activity of this compound against Ascomycota Species

| Fungal Species | Class | EC50 (ppm) |

| Fulvia fulva | Dothideomycetes | 0.056 |

| Cercospora beticola | Dothideomycetes | 0.17 |

| Cercospora kikuchii | Dothideomycetes | 0.047 |

| Alternaria solani | Dothideomycetes | 0.22 |

| Cochliobolus miyabeanus | Dothideomycetes | 0.21 |

| Venturia inaequalis | Dothideomycetes | 0.040 |

| Pyricularia oryzae | Sordariomycetes | 0.055 |

| Colletotrichum gloeosporioides | Sordariomycetes | 0.023 |

| Colletotrichum acutatum | Sordariomycetes | 1.2 |

| Microdochium nivale | Sordariomycetes | 0.075 |

| Fusarium graminearum | Sordariomycetes | 1.4 |

| Botrytis cinerea | Leotiomycetes | 0.059 |

| Sclerotinia sclerotiorum | Leotiomycetes | 1.7 |

| Clarireedia homoeocarpa | Leotiomycetes | 0.038 |

| Penicillium digitatum | Eurotiomycetes | 1.4 |

| Penicillium expansum | Eurotiomycetes | 2.4 |

| (Data sourced from Sumitomo Chemical Co., Ltd. technical report)[3] |

Table 2: In Vivo Disease Control Efficacy of this compound against Cercospora beticola on Sugar Beet

| Treatment Timing | Application Rate (ppm) | Disease Control (%) |

| Preventive (3 days before inoculation) | 200 | 97 |

| Preventive (3 days before inoculation) | 133 | 98 |

| Curative (2 days post-inoculation) | 200 | 41 |

| Curative (2 days post-inoculation) | 133 | 39 |

| Long-term (17 days before inoculation) | 200 | 86 |

| Long-term (17 days before inoculation) | 133 | 79 |

| (Data sourced from Sumitomo Chemical Co., Ltd. technical report)[3] |

Experimental Protocols

The following sections detail the methodologies used to generate the quantitative data presented above.

In Vitro Antifungal Assays

This method is suitable for determining the half-maximal effective concentration (EC50) for fungi that can be cultured in liquid media.

Protocol:

-

Fungal Inoculum Preparation: Fungal strains are cultured on an appropriate solid medium. Spores or mycelial fragments are harvested and suspended in a suitable liquid medium to a standardized density (e.g., 1 x 10^5 spores/mL).

-

Compound Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (B87167) (DMSO). A series of dilutions are then made in the liquid culture medium to achieve the desired final concentrations.

-

Assay Plate Preparation: In a 96-well microtiter plate, aliquots of the fungal inoculum are added to wells containing the different concentrations of this compound. Control wells containing only the fungal inoculum and DMSO (at the same concentration as the treatment wells) are included.

-

Incubation: The plates are incubated under conditions optimal for the growth of the specific fungal species (e.g., 25°C, 72 hours).

-

Growth Assessment: Fungal growth is assessed by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader.

-

Data Analysis: The percentage of growth inhibition is calculated relative to the control. The EC50 value is then determined by probit analysis or by fitting the data to a dose-response curve.

This method is used for fungi that are typically cultured on solid media.

Protocol:

-

Medium Preparation: A suitable agar (B569324) medium (e.g., potato dextrose agar) is prepared and autoclaved. While the medium is still molten, this compound (dissolved in a small amount of a suitable solvent like DMSO) is added to achieve the desired final concentrations. The medium is then poured into Petri dishes.

-

Inoculation: A small plug of mycelium from an actively growing culture of the test fungus is placed in the center of the agar plate.

-

Incubation: The plates are incubated under optimal growth conditions until the fungal growth in the control plate (containing only the solvent) has reached a predetermined diameter.

-

Growth Assessment: The diameter of the fungal colony is measured in two perpendicular directions.

-

Data Analysis: The percentage of growth inhibition is calculated relative to the control. The EC50 value is determined from a dose-response curve.

Caption: Generalized workflow for in vitro fungicidal assays.

In Vivo Disease Control Assays (Pot Trials)

These experiments are designed to evaluate the efficacy of this compound in a more realistic setting, using whole plants. The example below is for Cercospora beticola on sugar beet.

Protocol:

-

Plant Cultivation: Sugar beet seedlings are grown in pots under greenhouse conditions until they reach a suitable growth stage (e.g., 4-5 true leaves).

-

Fungicide Application: this compound is formulated as a sprayable solution and applied to the plants at various concentrations. For preventive trials, the application is done before inoculation with the pathogen. For curative trials, the application is done after inoculation.

-

Pathogen Inoculation: A conidial suspension of Cercospora beticola is prepared and sprayed onto the leaves of the sugar beet plants.

-

Incubation: The inoculated plants are maintained in a high-humidity environment for a period to allow for infection and disease development.

-

Disease Assessment: After a set incubation period (e.g., 10-14 days), the severity of the disease on the leaves is assessed visually using a rating scale (e.g., percentage of leaf area affected by lesions).

-

Data Analysis: The disease severity in the treated plants is compared to that in untreated control plants to calculate the percentage of disease control.

Resistance Profile

A key advantage of this compound is its lack of cross-resistance with existing fungicides.[3] Field isolates of Cercospora beticola resistant to carbendazim (B180503) (a tubulin inhibitor), difenoconazole (B1670550) (a DMI), and trifloxystrobin (B1683241) (a QoI) were found to be sensitive to this compound.[3] The sensitivity distribution for this compound in a population of 67 C. beticola isolates showed a unimodal distribution with a clear EC50 peak between 0.02 and 0.2 ppm, whereas the distributions for carbendazim and trifloxystrobin were bimodal, indicating distinct resistant and sensitive subpopulations.[3][4][5]

Caption: Lack of cross-resistance between this compound and other fungicides.

Conclusion

This compound represents a significant advancement in the field of fungicides, offering a novel mode of action with potent activity against a broad range of Ascomycota pathogens. Its lack of cross-resistance to existing fungicide classes makes it an invaluable component of integrated pest management and resistance management programs. The data and protocols presented in this guide provide a solid foundation for further research and development of this promising fungicidal agent. As with any new fungicide, strict resistance management strategies are recommended for its practical and sustainable use in agriculture.[1]

References

- 1. This compound has a novel anti-tubulin mode of action which could be useful in anti-resistance management - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The brief introduction of Pyridochlometyl._Chemicalbook [chemicalbook.com]

- 3. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

- 4. Discovery and biological profile of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Pyridachlometyl: A Technical Guide to its Efficacy Against Basidiomycota Pathogens

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridachlometyl is a novel fungicide characterized by a unique pyridazine (B1198779) core structure, offering a distinct mode of action against a broad spectrum of phytopathogenic fungi.[1][2] Developed by Sumitomo Chemical, this active ingredient represents a new tool in the management of fungal diseases, particularly in the context of increasing resistance to existing fungicide classes.[1][3] This technical guide provides an in-depth analysis of the efficacy of this compound against pathogens belonging to the phylum Basidiomycota, focusing on its mechanism of action, quantitative efficacy data, and the experimental protocols used to determine its activity.

Core Mechanism of Action: Disruption of Microtubule Dynamics

This compound's fungicidal activity stems from its ability to bind to fungal tubulin, a protein crucial for the formation and function of microtubules.[2][4] Unlike many other tubulin-targeting fungicides that inhibit tubulin polymerization, this compound acts as a microtubule stabilizer, promoting polymerization and preventing the dynamic instability necessary for essential cellular processes.[1][5] This disruption of microtubule dynamics interferes with critical functions such as mitosis and intracellular transport, ultimately leading to fungal cell death.[1] Notably, this compound binds to a site on the tubulin protein that is distinct from that of benzimidazole (B57391) fungicides, resulting in a lack of cross-resistance with this and other major fungicide classes like DMIs, QoIs, and SDHIs.[1][2][4]

Quantitative Efficacy Against Basidiomycota Pathogens

This compound has demonstrated significant in vitro activity against a range of Basidiomycota pathogens. The following table summarizes the available quantitative data on its efficacy, primarily expressed as the half-maximal effective concentration (EC50).

| Pathogen Species | Common Disease Name | Host Plant(s) | EC50 (ppm) | Reference(s) |

| Rhizoctonia solani | Rhizoctonia root and crown rot | Pepper, various crops | 0.66 | [1] |

| Ustilago maydis | Corn smut | Maize | 0.12 | [1] |

Note: There is currently a lack of publicly available, specific quantitative efficacy data for this compound against major Basidiomycota pathogens such as rusts (Puccinia spp.) and bunts (Tilletia spp.). The experimental protocols outlined below describe established methodologies that could be employed to generate such data.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate assessment of a fungicide's efficacy. The following sections describe methodologies for key in vitro and in planta experiments to evaluate the effectiveness of this compound against Basidiomycota pathogens.

In Vitro Mycelial Growth Inhibition Assay

This assay determines the direct inhibitory effect of this compound on the vegetative growth of filamentous Basidiomycota.

1. Fungal Isolate and Culture Preparation:

-

Obtain a pure culture of the target Basidiomycota pathogen (e.g., Rhizoctonia solani).

-

Grow the fungus on a suitable solid medium, such as Potato Dextrose Agar (B569324) (PDA), at an optimal temperature and humidity until sufficient mycelial growth is achieved.

2. Fungicide Stock Solution and Dilutions:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., dimethyl sulfoxide (B87167) - DMSO).

-

Perform a serial dilution of the stock solution to obtain a range of desired test concentrations.

3. Assay Procedure:

-

Amend molten PDA with the different concentrations of this compound. A control plate with only the solvent should also be prepared.

-

Pour the amended and control media into sterile Petri dishes and allow them to solidify.

-

Place a mycelial plug of a standardized size (e.g., 5 mm diameter) from the actively growing edge of the fungal culture onto the center of each agar plate.

-

Incubate the plates under optimal growth conditions for the specific pathogen.

4. Data Collection and Analysis:

-

Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.

-

Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.

-

Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the fungicide concentration and performing a probit or logistic regression analysis.

In Planta Efficacy Trial for Rust Fungi (Puccinia spp.)

This protocol outlines a greenhouse-based experiment to assess the protective and curative activity of this compound against rust diseases on a susceptible host plant.

1. Plant Material and Inoculum:

-

Grow a susceptible wheat variety to the desired growth stage (e.g., two to three-leaf stage) in pots under controlled greenhouse conditions.

-

Prepare a fresh urediniospore suspension of the target rust pathogen (e.g., Puccinia striiformis f. sp. tritici) in a carrier solution (e.g., sterile water with a surfactant).

2. Fungicide Application:

-

For protective treatment, apply this compound at various concentrations to the plants before inoculation.

-

For curative treatment, apply the fungicide at different time points after inoculation.

-

Include an untreated control and a positive control (a known effective fungicide).

3. Inoculation and Incubation:

-

Inoculate the plants by spraying the urediniospore suspension onto the leaves.

-

Place the inoculated plants in a dew chamber with high humidity and optimal temperature for spore germination and infection.

-

After the dew period, transfer the plants back to the greenhouse.

4. Disease Assessment:

-

At a set time post-inoculation (e.g., 10-14 days), assess the disease severity on the leaves. This can be done by estimating the percentage of leaf area covered by rust pustules using a standardized rating scale.

5. Data Analysis:

-

Calculate the percentage of disease control for each treatment relative to the untreated control.

-

Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

Signaling Pathways and Cellular Impact

The primary mode of action of this compound is the disruption of microtubule dynamics. This fundamental process has cascading effects on various cellular signaling pathways and functions within the fungal cell. While specific research on the downstream signaling consequences of this compound in Basidiomycota is limited, the known roles of microtubules allow for logical inferences.

Disruption of microtubule stability directly impacts the cell cycle, particularly during mitosis where microtubules form the mitotic spindle essential for chromosome segregation. By stabilizing microtubules, this compound would prevent the necessary disassembly of the spindle, leading to a mitotic arrest and ultimately apoptosis or cell death. Furthermore, microtubules serve as tracks for intracellular transport of vesicles, organelles, and other cellular components. Impairing this transport system would disrupt nutrient uptake, secretion of virulence factors, and overall cellular organization, contributing to the fungicidal effect.

Conclusion

This compound presents a valuable addition to the fungicide market with its novel mode of action targeting tubulin polymerization. Its demonstrated efficacy against key Basidiomycota pathogens like Rhizoctonia solani and Ustilago maydis highlights its potential for broad-spectrum disease control. The absence of cross-resistance with existing fungicide classes makes it a critical tool for resistance management strategies. However, further research is needed to fully elucidate its efficacy against a wider range of economically important Basidiomycota, including rusts and bunts, and to detail the specific downstream signaling pathways affected by its unique mechanism of action. The experimental protocols outlined in this guide provide a framework for generating this crucial data, which will be vital for the strategic deployment of this compound in integrated pest management programs.

References

- 1. This compound has a novel anti‐tubulin mode of action which could be useful in anti‐resistance management - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

- 3. Discovery and biological profile of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The brief introduction of Pyridochlometyl._Chemicalbook [chemicalbook.com]

The Fungicide Pyridachlometyl: A Technical Guide to its Impact on Fungal Microtubule Dynamics

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyridachlometyl is a novel fungicide that presents a unique mechanism of action by promoting the polymerization of fungal tubulin, leading to the stabilization of microtubules. This activity disrupts essential cellular processes reliant on microtubule dynamics, such as mitosis and intracellular transport, ultimately resulting in fungal cell death. Its binding site on the tubulin dimer is distinct from that of established fungicides like benzimidazoles, positioning it as a valuable tool in anti-resistance strategies. This technical guide provides a comprehensive overview of the available data on this compound's effects on microtubule dynamics, including its antifungal efficacy, the molecular basis of resistance, and detailed experimental protocols for its study.

Introduction

The relentless evolution of fungicide resistance in pathogenic fungi poses a significant threat to global food security and necessitates the discovery of novel modes of action. This compound, a pyridazine (B1198779) derivative, has emerged as a promising solution, classified as a tubulin polymerization promoter[1][2][3]. Unlike many conventional antifungal agents that inhibit tubulin assembly, this compound actively stabilizes microtubule structures, a mechanism analogous to the action of the well-known anti-cancer drug paclitaxel, though their binding sites differ[1][2]. This distinct mechanism of action means that this compound does not exhibit cross-resistance with fungicides targeting other sites, such as ergosterol (B1671047) biosynthesis inhibitors or respiratory inhibitors[1][2][3].

Mechanism of Action: Promotion of Tubulin Polymerization

This compound's fungicidal activity stems from its direct interaction with tubulin, the protein subunit of microtubules. It binds to a site near the interface of α- and β-tubulin dimers, which is believed to be at or in close proximity to the vinblastine-binding site[1]. This binding event promotes the polymerization of tubulin into microtubules and stabilizes the resulting polymers, thereby inhibiting their depolymerization[1][2]. The stabilization of microtubules disrupts the delicate balance of microtubule dynamics, which is crucial for a variety of cellular functions, including the formation of the mitotic spindle during cell division and the transport of organelles and vesicles. This disruption ultimately leads to cell cycle arrest and apoptosis in the target fungi.

The following diagram illustrates the proposed mechanism of action of this compound and the development of resistance through tubulin mutations.

References

- 1. Discovery and biological profile of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound has a novel anti‐tubulin mode of action which could be useful in anti‐resistance management - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound has a novel anti-tubulin mode of action which could be useful in anti-resistance management - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Toxicological Profile of Pyridachlometyl (CAS No. 1358061-55-8)

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the toxicological profile of Pyridachlometyl (CAS No. 1358061-55-8), a novel fungicide. The information presented is intended for researchers, scientists, and drug development professionals to support safety assessments and inform future research. This compound's primary mode of action is the promotion of tubulin polymerization, a novel mechanism for fungicides.[1][2][3] Toxicological evaluation in various animal models indicates that the primary target organs are the liver and thyroid.[4][5] No evidence of fertility, teratogenicity, or genotoxicity has been observed.[4][5] This document summarizes key toxicological data, details the experimental methodologies employed in these studies, and provides visualizations of relevant pathways and workflows.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | 3-chloro-4-(2,6-difluorophenyl)-6-methyl-5-phenylpyridazine |

| CAS Number | 1358061-55-8 |

| Molecular Formula | C₁₇H₁₁ClF₂N₂ |

| Molecular Weight | 316.7 g/mol |

Toxicological Profile

A battery of toxicological studies has been conducted to characterize the potential hazards of this compound. These studies were performed in accordance with internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Toxicity

No data on the acute toxicity of this compound was found in the public domain.

Sub-acute and Chronic Toxicity

Repeated dose toxicity studies have been conducted in rats, mice, and dogs to evaluate the effects of long-term exposure to this compound. The primary adverse effects observed were related to the liver and thyroid, including increased organ weight and histopathological changes such as hepatocellular hypertrophy.[4][5]

Table 1: Summary of Sub-acute and Chronic Toxicity Studies

| Study | Species | Duration | Key Findings | NOAEL |

| Sub-acute Oral | Rat | 90 days | Increased liver and thyroid weight, hepatocellular hypertrophy. | 291 mg/kg bw/day (M), 351 mg/kg bw/day (F) |

| Sub-acute Oral | Mouse | 90 days | Increased liver weight, hepatocellular hypertrophy. | 517 mg/kg bw/day (M), 650 mg/kg bw/day (F) |

| Sub-acute Oral | Dog | 90 days | No significant adverse effects reported. | 100 mg/kg bw/day |

| Chronic Oral | Rat | 2 years | Increased incidence of thyroid follicular cell and hepatocellular adenomas/carcinomas. | 8 mg/kg bw/day |

| Carcinogenicity | Mouse | 18 months | Increased incidence of hepatocellular adenomas/carcinomas. | 83 mg/kg bw/day (M), 317 mg/kg bw/day (F) |

NOAEL: No-Observed-Adverse-Effect Level; M: Male; F: Female; bw: body weight.

Genotoxicity

This compound has been evaluated for its genotoxic potential in a standard battery of in vitro and in vivo assays. The results indicate that this compound is not genotoxic.

Table 2: Summary of Genotoxicity Studies

| Assay | Test System | Metabolic Activation | Result |

| Bacterial Reverse Mutation (Ames Test) | Salmonella typhimurium and Escherichia coli | With and Without | Negative |

| In Vitro Chromosome Aberration | Chinese Hamster Lung (CHL/IU) cells | With and Without | Positive |

| In Vivo Micronucleus | Mouse bone marrow | N/A | Negative |

Reproductive and Developmental Toxicity

The potential effects of this compound on reproduction and development have been assessed in rats and rabbits. The results showed no adverse effects on fertility or teratogenicity.[4][5]

Table 3: Summary of Reproductive and Developmental Toxicity Studies

| Study | Species | Key Findings | NOAEL (Maternal) | NOAEL (Developmental/Fetal) | NOAEL (Reproductive) |

| Two-Generation Reproductive Toxicity | Rat | No adverse effects on reproductive parameters. | 218 mg/kg bw/day (M), 329 mg/kg bw/day (F) | 267 mg/kg bw/day (M), 362 mg/kg bw/day (F) | 1145 mg/kg bw/day (M), 1697 mg/kg bw/day (F) |

| Developmental Toxicity | Rat | No treatment-related fetal abnormalities. | 1000 mg/kg bw/day | 1000 mg/kg bw/day | N/A |

| Developmental Toxicity | Rabbit | No treatment-related fetal abnormalities. | 250 mg/kg bw/day | 1000 mg/kg bw/day | N/A |

Mechanism of Action: Tubulin Polymerization

This compound exhibits its fungicidal activity through a novel mode of action: the promotion of tubulin polymerization.[1][2][3] Unlike other anti-tubulin agents that inhibit polymerization, this compound stabilizes microtubule structures, leading to disruption of essential cellular processes in fungi, such as cell division and intracellular transport.[1]

References

- 1. Discovery and biological profile of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound has a novel anti‐tubulin mode of action which could be useful in anti‐resistance management - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Chronic Toxicity OECD 452 - Toxicology IND Services [toxicology-ind.com]

- 5. oecd.org [oecd.org]

Environmental Fate and Degradation of Pyridachlometyl: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridachlometyl is a novel fungicide belonging to the pyridazine (B1198779) class of chemicals. Understanding its environmental fate and degradation is crucial for assessing its potential impact on ecosystems and for regulatory purposes. This technical guide provides a comprehensive overview of the available scientific information on the hydrolysis, photolysis, aerobic soil metabolism, and bioaccumulation potential of this compound. While a complete dataset with detailed experimental protocols from proprietary registration studies is not publicly available, this document synthesizes the key findings from accessible scientific literature and regulatory summaries to provide a robust understanding of the environmental behavior of this compound.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of a substance is essential for predicting its environmental distribution and fate.

| Property | Value | Reference |

| IUPAC Name | 3-chloro-4-(2,6-difluorophenyl)-6-methyl-5-phenylpyridazine | [1] |

| CAS Number | 1358061-55-8 | [1] |

| Molecular Formula | C₁₇H₁₁ClF₂N₂ | [1] |

| Molecular Weight | 316.7 g/mol | [2] |

Abiotic Degradation

Abiotic degradation processes, including hydrolysis and photolysis, are key pathways for the transformation of chemical compounds in the environment that do not involve biological activity.

Hydrolysis

Hydrolysis is a chemical reaction in which a molecule of water reacts with a substance, sometimes causing it to break down.

Quantitative Data

This compound has been shown to be stable to hydrolysis across a range of environmentally relevant pH values.

| pH | Temperature (°C) | Half-life (t½) | Reference |

| 4 | 25 | > 1 year | [3] |

| 7 | 25 | > 1 year | [3] |

| 9 | 25 | > 1 year | [3] |

Experimental Protocol (Based on OECD Guideline 111)

While the specific protocol for the this compound hydrolysis study is not publicly available, such studies are typically conducted following the OECD Guideline 111: "Hydrolysis as a Function of pH." A general methodology would involve:

-

Test System: Sterile aqueous buffer solutions at pH 4, 7, and 9 are prepared.

-

Test Substance: ¹⁴C-labeled this compound is added to the buffer solutions at a known concentration.

-

Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 25°C) for a defined period.

-

Sampling and Analysis: Samples are taken at various intervals and analyzed for the parent compound and potential degradation products using techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection.

-

Data Analysis: The degradation rate constant and half-life are calculated assuming first-order kinetics.

Photolysis in Water

Photolysis is the decomposition of molecules by light.

Quantitative Data

Photodegradation is a significant route of degradation for this compound in aquatic environments.

| Medium | pH | Light Source | Half-life (t½) (days) | Reference |

| Buffer Solution | 7 | Natural Sunlight (Tokyo, spring equivalent) | 47.6 - 52.7 | [3] |

Experimental Protocol (Based on OECD Guideline for Phototransformation of Chemicals in Water)

A typical photolysis study would adhere to the following principles:

-

Test System: A sterile, buffered aqueous solution (pH 7) containing the test substance.

-

Test Substance: ¹⁴C-labeled this compound is used to facilitate the tracking of the parent compound and its transformation products.

-

Light Source: A light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters) is used. Control samples are incubated in the dark.

-

Incubation: The test solutions are exposed to the light source at a constant temperature.

-

Sampling and Analysis: Samples are collected at various time points and analyzed by HPLC with radiometric detection to determine the concentration of this compound and its photoproducts.

-

Quantum Yield: The quantum yield would be determined to calculate the environmental half-life under specific light conditions.

Biotic Degradation

Biotic degradation involves the breakdown of a substance by living organisms, primarily microorganisms.

Aerobic Soil Metabolism

This process examines the degradation of a substance in soil in the presence of oxygen and microbial activity.

Quantitative Data

This compound is persistent in soil under aerobic conditions.

| Soil Type(s) | Temperature (°C) | Half-life (DT₅₀) (days) | Reference |

| Not specified | 20 | 273 - 1,450 | [3] |

Experimental Protocol (Based on OECD Guideline 307)

Studies on the aerobic transformation of substances in soil generally follow the OECD 307 guideline:

-

Test System: Samples of fresh soil with known characteristics (e.g., texture, organic carbon content, pH, and microbial biomass) are used.

-

Test Substance: ¹⁴C-labeled this compound is applied to the soil samples.

-

Incubation: The treated soil is incubated in the dark under controlled aerobic conditions (maintained by a continuous flow of air) and at a constant temperature (e.g., 20°C) and moisture level.

-

Trapping of Volatiles: Evolved ¹⁴CO₂ and other volatile organic compounds are trapped in appropriate solutions (e.g., potassium hydroxide (B78521) and ethylene (B1197577) glycol, respectively).

-

Sampling and Analysis: Soil samples are taken at various intervals and extracted. The extracts are analyzed by methods such as HPLC and Thin-Layer Chromatography (TLC) to identify and quantify the parent substance and its metabolites. Non-extractable residues are determined by combustion analysis.

-

Data Analysis: The rates of degradation of the parent compound and the formation and decline of major metabolites are calculated to determine the DT₅₀ (time for 50% dissipation) and DT₉₀ values.

Degradation Pathways

The primary degradation pathway of this compound in the environment, as identified in the available literature, involves the modification of the methyl group on the pyridazine ring.

References

Pyridachlometyl Metabolism in Plants: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of pyridachlometyl metabolism in plant species. This compound, a novel fungicide, undergoes metabolic transformation within plants, a critical factor in its efficacy and environmental fate. This document synthesizes available data on its metabolic pathways, identifies key metabolites, and outlines representative experimental protocols for its analysis. Due to the limited availability of public quantitative data, this guide focuses on the established metabolic routes and provides a generalized, yet detailed, framework for experimental investigation.

Introduction

This compound is a fungicide developed to combat a range of plant pathogenic fungi. Its mode of action and metabolic fate within target and non-target plant species are of significant interest for assessing its efficacy, persistence, and potential for residue accumulation. Understanding the metabolic pathways is crucial for predicting its environmental impact and ensuring food safety.

Studies have been conducted on the metabolism of this compound in several key agricultural crops, including wheat, tomato, and sugar beet.[1] These investigations have revealed a consistent pattern of metabolic transformation across different plant species.

Metabolic Pathways of this compound in Plants

The metabolism of this compound in plants primarily proceeds through a series of Phase I and Phase II detoxification reactions. The core metabolic transformations involve oxidation and subsequent conjugation.[1][2]

Phase I Metabolism: Oxidation

The initial and primary metabolic step is the hydroxylation of the methyl group at the sixth position of the pyridazine (B1198779) ring.[1][2] This oxidation reaction introduces a hydroxyl functional group, creating a more polar metabolite that is more susceptible to further enzymatic reactions. This hydroxylation is a common metabolic route for xenobiotics in plants, often catalyzed by cytochrome P450 monooxygenases.

Phase II Metabolism: Conjugation

Following hydroxylation, the resulting hydroxylated metabolite can undergo several conjugation pathways:

-

Carboxylic Acid Formation: The hydroxylated methyl group can be further oxidized to a carboxylic acid.[2]

-

Glucuronide Conjugation: The hydroxyl group can be conjugated with glucuronic acid, forming a glucuronide conjugate.[2] This process increases the water solubility of the metabolite, facilitating its sequestration in vacuoles or transport within the plant.

-

Glutathione (B108866) Conjugation: Another significant pathway involves the substitution of a chlorine atom on the pyridazine ring with glutathione. This reaction is typically catalyzed by glutathione S-transferases (GSTs). The resulting glutathione conjugate can be further metabolized into cysteine conjugates, thiol derivatives, or mercapturic acid conjugates.[2]

The metabolic pathways in wheat, tomato, and sugar beet have been reported to be similar.[1]

Metabolic Pathway Diagram

Caption: Proposed metabolic pathway of this compound in plants.

Quantitative Data Summary

A thorough review of publicly available scientific literature and regulatory documents did not yield specific quantitative data on the concentrations of this compound metabolites or their dissipation half-lives in wheat, tomato, or sugar beet. The primary studies, while establishing the metabolic pathways, have not been published with detailed quantitative results. Therefore, a comprehensive table of quantitative data cannot be provided at this time.

The following table summarizes the identified metabolic reactions and the resulting classes of metabolites.

| Metabolic Reaction | Metabolite Class | Plant Species |

| Hydroxylation of the methyl group | Hydroxylated this compound | Wheat, Tomato, Sugar Beet[1] |

| Oxidation of the hydroxylated methyl group | Carboxylic Acid Derivative | General plant metabolism[2] |

| Glucuronide Conjugation | Glucuronide Conjugate | General plant metabolism[2] |

| Glutathione Conjugation | Glutathione Conjugate | General plant metabolism[2] |

| Further metabolism of Glutathione Conjugate | Cysteine Conjugates, Thiol Derivatives, Mercapturic Acid Conjugates | General plant metabolism[2] |

Experimental Protocols

While the specific protocols used in the original this compound metabolism studies are not publicly available, a representative methodology for the extraction and analysis of this compound and its metabolites from plant matrices can be outlined based on standard practices for pesticide residue analysis. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely accepted approach.

Representative Experimental Workflow for Metabolite Analysis

Caption: A typical workflow for this compound metabolite analysis.

Detailed Representative Protocol

4.1. Objective: To extract and quantify this compound and its major metabolites from a plant matrix (e.g., tomato fruit).

4.2. Materials and Reagents:

-

Plant tissue (e.g., tomato fruit)

-

Homogenizer (e.g., blender or bead beater)

-

Centrifuge tubes (50 mL)

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Water, HPLC grade

-

Magnesium sulfate (B86663) (MgSO₄), anhydrous

-

Sodium chloride (NaCl)

-

Trisodium (B8492382) citrate (B86180) dihydrate

-

Disodium (B8443419) hydrogen citrate sesquihydrate

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

Analytical standards of this compound and its potential metabolites

-

LC-MS/MS system with an electrospray ionization (ESI) source

4.3. Procedure:

4.3.1. Sample Preparation:

-

Weigh 10-15 g of the representative plant sample into a blending vessel.

-

Add an equal amount of water and homogenize for 2-3 minutes to achieve a uniform consistency.

4.3.2. QuEChERS Extraction:

-

Transfer 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add the appropriate QuEChERS salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

-

Immediately cap and shake vigorously for 1 minute.

-

Centrifuge at ≥3000 g for 5 minutes.

4.3.3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing the d-SPE cleanup mixture (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).

-

Vortex for 30 seconds.

-

Centrifuge at a high speed (e.g., 10,000 g) for 2 minutes.

4.3.4. LC-MS/MS Analysis:

-

Take the supernatant from the d-SPE step and filter it through a 0.22 µm syringe filter.

-

Dilute the filtered extract with an appropriate mobile phase if necessary.

-

Inject the sample into the LC-MS/MS system.

-

LC Conditions (Representative):

-

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate the parent compound and its metabolites.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

-

MS/MS Conditions (Representative):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Specific precursor-to-product ion transitions for this compound and each target metabolite need to be determined by infusing pure standards.

-

4.4. Data Analysis:

-

Quantify the concentration of this compound and its metabolites by comparing the peak areas from the samples to those of a matrix-matched calibration curve prepared with analytical standards.

-

Confirm the identity of the metabolites by comparing retention times and ion ratios with the analytical standards.

Conclusion

The metabolism of this compound in key plant species such as wheat, tomato, and sugar beet follows a predictable pathway of oxidation and conjugation. While the qualitative aspects of this metabolism are established, there is a notable absence of publicly available quantitative data. The provided technical guide summarizes the current knowledge and presents a representative, state-of-the-art analytical workflow to facilitate further research in this area. Future studies should aim to quantify the formation and dissipation of this compound metabolites in various plant species under different environmental conditions to provide a more complete picture of its behavior in the agroecosystem.

References

The Fungal Cell Battlefield: A Technical Guide to the Pharmacokinetics of Pyridachlometyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridachlometyl is a novel fungicide with a unique mode of action, targeting fungal tubulin dynamics to effectively control a broad spectrum of plant-pathogenic fungi. Developed by Sumitomo Chemical, it represents a new class of fungicides crucial for managing resistance to existing treatments like DMIs, QoIs, and SDHIs.[1] Unlike conventional tubulin inhibitors such as carbendazim, this compound acts by promoting tubulin polymerization, leading to the stabilization of microtubules and subsequent disruption of essential cellular processes in fungi.[2][3] This technical guide provides an in-depth overview of the known antifungal activity of this compound and outlines detailed experimental protocols for investigating its pharmacokinetics within fungal cells—a critical area for understanding its efficacy, selectivity, and potential for resistance development. While specific data on the uptake, distribution, metabolism, and efflux of this compound in fungi is not extensively available in public literature, this guide synthesizes established methodologies to provide a robust framework for its comprehensive study.

Introduction to this compound

This compound is a pyridazine (B1198779) derivative that has demonstrated high efficacy against a range of fungal pathogens, including those resistant to other major fungicide classes.[1][3][4] Its distinct binding site on the tubulin dimer, different from that of benzimidazole (B57391) fungicides, makes it a valuable tool in anti-resistance management strategies.[5][6] The compound exhibits potent, broad-spectrum antifungal activity, as evidenced by its low half-maximal effective concentration (EC50) values against various fungal species.[3][4]

Quantitative Antifungal Activity

The in vitro efficacy of this compound has been quantified against a variety of pathogenic fungi. The following table summarizes the reported EC50 values, showcasing its potent and broad-spectrum activity.

| Fungal Species | Common Disease | EC50 (mg/L) |

| Zymoseptoria tritici | Leaf blotch of wheat | < 5 |

| Passalora fulva | Tomato leaf mold | < 5 |

| Ustilago maydis | Corn smut | < 5 |

| Colletotrichum gloeosporioides | Anthracnose | < 5 |

| Colletotrichum acutatum | Anthracnose | < 5 |

| Cercospora beticola | Cercospora leaf spot | Unimodal peak at 0.02-0.2 |

| Fluvia fulva | - | EC50 value available |

| Cercospora kikuchii | Soybean purple stain | EC50 value available |

| Microdochium nivale | Pink snow mold | EC50 value available |

Note: Data compiled from multiple sources.[1][3][4][5] The sensitivity of different fungal species can vary, which may be attributed to factors beyond the primary structure of the tubulin proteins.[3][4]

Mode of Action: Targeting Microtubule Dynamics

This compound's primary mode of action is the disruption of microtubule dynamics, which are essential for critical fungal processes such as mitosis, cell division, and intracellular transport. Unlike fungicides that inhibit tubulin polymerization (e.g., carbendazim), this compound promotes it, leading to an abnormal stabilization of microtubules. This prevents their necessary depolymerization, ultimately arresting the cell cycle and inhibiting fungal growth.[2][5][6]

Proposed Experimental Protocols for Pharmacokinetic Studies

To fully characterize the behavior of this compound within fungal cells, a series of pharmacokinetic studies are required. The following protocols are based on established methodologies for fungicide research and can be adapted for this compound.

Fungal Cell Uptake and Intracellular Concentration

This protocol aims to quantify the rate and extent of this compound accumulation within fungal cells. Radiolabeling is a highly sensitive method for this purpose.

Methodology:

-

Radiolabeling: Synthesize [14C]- or [3H]-labeled this compound.

-

Fungal Culture: Grow the target fungal species (e.g., Zymoseptoria tritici) in a suitable liquid medium (e.g., Potato Dextrose Broth) to mid-log phase.

-

Exposure: Introduce a known concentration of radiolabeled this compound to the fungal culture.

-

Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw aliquots of the culture.

-

Separation: Rapidly separate the fungal cells from the medium by vacuum filtration through a glass fiber filter, followed by washing with ice-cold buffer to remove extracellular compound.

-

Quantification: Measure the radioactivity associated with the fungal cells using liquid scintillation counting.

-

Data Analysis: Calculate the intracellular concentration over time. Determine uptake kinetics (Vmax and Km) by performing the experiment at various substrate concentrations.

Subcellular Distribution

To understand where this compound localizes within the cell to exert its effect, subcellular fractionation is employed.

Methodology:

-

Exposure and Harvesting: Treat a large-scale fungal culture with this compound (radiolabeled or unlabeled) and harvest the cells.

-

Protoplast Formation: Use enzymes like lyticase or glucanase to digest the fungal cell wall and generate protoplasts.

-

Homogenization: Gently lyse the protoplasts using osmotic shock or a Dounce homogenizer.

-

Differential Centrifugation: Perform a series of centrifugation steps at increasing speeds to separate different organelles (e.g., cell wall debris, nuclei, mitochondria, microsomes, and cytosol).

-

Quantification:

-

If using radiolabeled this compound, measure radioactivity in each fraction.

-

If using unlabeled compound, extract this compound from each fraction and quantify using HPLC-MS/MS.

-

-

Analysis: Determine the relative distribution of this compound across the different subcellular compartments.

Metabolism in Fungal Cells

This protocol is designed to identify and quantify potential metabolites of this compound produced by fungal enzymes.

Methodology:

-

Incubation: Incubate fungal cultures with unlabeled this compound for an extended period (e.g., 24-48 hours).

-

Extraction: Separate the mycelia from the culture medium. Extract metabolites from both the mycelia (intracellular) and the medium (extracellular) using a suitable solvent like ethyl acetate (B1210297) or acetonitrile.

-

Analysis by HPLC-MS/MS:

-

Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with liquid chromatography to separate and identify potential metabolites.

-

Compare the mass spectra of treated samples to untreated controls to identify new peaks.

-

Use tandem MS (MS/MS) to fragment the potential metabolite ions and elucidate their structures.

-

-

Metabolite Identification: Compare fragmentation patterns to known mammalian metabolites (e.g., hydroxylated or carboxylated forms) and theoretical biotransformations.

Efflux from Fungal Cells

This experiment investigates whether fungal cells actively transport this compound out of the cell, a common mechanism of fungicide resistance.

Methodology:

-

Loading: Pre-load fungal cells with this compound (ideally radiolabeled) by incubating them with the compound for a period sufficient to reach a steady-state intracellular concentration.

-

Washing: Quickly wash the cells with fresh, fungicide-free medium to remove any external this compound.

-

Efflux Measurement: Resuspend the loaded cells in fresh medium and take samples over time.

-

Quantification: Measure the amount of this compound remaining in the cells and appearing in the supernatant at each time point.

-

Inhibitor Studies: Repeat the experiment in the presence of known efflux pump inhibitors (e.g., verapamil (B1683045) for ABC transporters) to determine if efflux is an active, energy-dependent process.

Proposed Experimental Workflow Visualization

The following diagram illustrates a comprehensive workflow for investigating the pharmacokinetics of this compound in fungal cells.

Conclusion and Future Directions

This compound is a significant addition to the arsenal (B13267) of fungicides, particularly in the context of increasing resistance to established modes of action. While its efficacy and primary mechanism are well-documented, a thorough understanding of its pharmacokinetics in fungal cells is paramount for optimizing its use, predicting potential resistance mechanisms, and guiding the development of next-generation fungicides. The experimental protocols and workflows outlined in this guide provide a clear and robust framework for researchers to undertake these critical investigations. Future studies should focus on generating quantitative data on the uptake, intracellular fate, and efflux of this compound in a range of target and non-target fungal species. Such data will be invaluable for building comprehensive pharmacokinetic/pharmacodynamic (PK/PD) models to enhance its application in agriculture and crop protection.

References

- 1. mdpi.com [mdpi.com]

- 2. Radionuclide Imaging of Invasive Fungal Disease in Immunocompromised Hosts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The brief introduction of Pyridochlometyl._Chemicalbook [chemicalbook.com]